1-(5-Chlorothiophen-2-yl)sulfonylazepane
Description
1-(5-Chlorothiophen-2-yl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 5-chlorothiophene moiety via a sulfonyl group. The 5-chlorothiophene group may contribute to electronic or steric properties influencing reactivity or target interactions.
Properties
CAS No. |
385407-77-2 |
|---|---|
Molecular Formula |
C10H14ClNO2S2 |
Molecular Weight |
279.8g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylazepane |
InChI |
InChI=1S/C10H14ClNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2 |
InChI Key |
FCLKVNJECGLJDF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with 1-(5-Chlorothiophen-2-yl)sulfonylazepane, differing primarily in substituents or core scaffolds:
Key Observations
Substituent Impact on Function: The 5-chlorothiophene group is shared with SF-22 and the chalcone derivative ().
Crystallographic and Physical Properties :
- The chalcone derivative () exhibits a melting point of 133–134°C and crystallizes in N,N-dimethylformamide, with LCMS data (m/z = 346 [M+1]) and elemental analysis matching theoretical values . Comparable data for this compound is absent in the evidence.
Pharmacological Synergy :
- SF-22 and SF-31 (a sulfonylazepane analog with a naphthalene group) activate TRPML3 channels synergistically with low extracellular sodium, highlighting the importance of sulfonamide/azepane scaffolds in modulating ion channels .
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